molecular formula C9H12O B14714054 1,2,3,5,6,7-Hexahydro-inden-4-one CAS No. 22118-01-0

1,2,3,5,6,7-Hexahydro-inden-4-one

Cat. No.: B14714054
CAS No.: 22118-01-0
M. Wt: 136.19 g/mol
InChI Key: UXSWKQVGKDBMOX-UHFFFAOYSA-N
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Description

It is a synthetic musk fragrance compound used in personal care products and can be found in the environment and the human body . This compound is known for its musky, floral scent and is widely used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5,6,7-Hexahydro-inden-4-one can be synthesized through several methods:

    Acid-Catalyzed Reaction: The compound can be synthesized by reacting indanone with methyl ethyl ketone under acidic conditions to form methyl ketone of indanone.

    Industrial Production: Industrially, this compound is produced using pentamethylindan as a raw material. The process involves selective hydrogenation using Raney nickel as a catalyst to first produce tetrahydropentamethylindan.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydro-inden-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, glacial acetic acid.

    Reducing Agents: Hydrogen gas, Raney nickel catalyst.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

    Oxidation Products: Corresponding ketones.

    Reduction Products: Saturated derivatives of the compound.

Scientific Research Applications

1,2,3,5,6,7-Hexahydro-inden-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydro-inden-4-one involves its interaction with olfactory receptors in the human body, leading to the perception of its musky, floral scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response.

Comparison with Similar Compounds

Properties

CAS No.

22118-01-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydroinden-4-one

InChI

InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-6H2

InChI Key

UXSWKQVGKDBMOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)CCC2

Origin of Product

United States

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